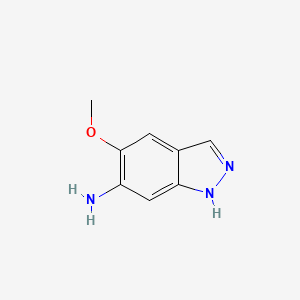

5-Methoxy-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZFLQXIAXVOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Functionalization Strategies for 5 Methoxy 1h Indazol 6 Amine

Modification of the Primary Amine Functionality at Position 6

The primary amino group at the C6 position is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents through acylation, alkylation, and the formation of imines.

Acylation Reactions

The primary amine of 6-aminoindazole derivatives can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acid anhydride (B1165640) or acyl chloride in the presence of a base. For instance, a general procedure involves treating the 6-aminoindazole with an excess amount of acetic anhydride and a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). The reaction proceeds at room temperature, and after completion, the resulting N-acylated product can be purified using standard techniques like silica (B1680970) gel column chromatography nih.gov. This reaction introduces an acetyl group onto the nitrogen, converting the primary amine to a secondary amide.

Table 1: Example of Acylation Reaction on a 6-Aminoindazole Scaffold

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| 6-Aminoindazole Derivative | Acetic Anhydride | Triethylamine (TEA) | N-(Indazol-6-yl)acetamide Derivative |

Alkylation and Reductive Amination

The nitrogen of the 6-amino group can be functionalized through direct alkylation or reductive amination. Direct alkylation involves reaction with alkyl halides, but can sometimes lead to overalkylation. A more controlled method is reductive amination, which allows for the stepwise introduction of alkyl groups.

Reductive amination is a two-step process that first involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile and avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides organic-chemistry.org. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and α-picoline-borane organic-chemistry.org.

A study on related 6-aminoindazole derivatives demonstrated successful N-alkylation. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was synthesized, showcasing the attachment of a benzyl (B1604629) group to the C6-amino nitrogen nih.gov. Another approach is N-arylation, which has been achieved by reacting aminoindazole derivatives with triphenylbismuth (B1683265) diacetate in the presence of copper diacetate, yielding N-phenylaminoindazoles in good yields arabjchem.org.

Table 2: Examples of N-Alkylation/Arylation on 6-Aminoindazole Derivatives

| Reactant | Reagent(s) | Product Type | Reference Example |

|---|---|---|---|

| 1,3-Dimethyl-1H-indazol-6-amine | 4-Fluorobenzyl bromide | N-Benzylated Amine | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov |

| Aminoindazole Derivative | Triphenylbismuth diacetate, Copper(II) acetate | N-Phenylated Amine | N-phenyl-1H-indazol-6-amine arabjchem.org |

Formation of Schiff Base Derivatives

The primary amine at position 6 readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases or azomethines . These compounds are characterized by a -C=N- double bond. The synthesis is typically carried out by refluxing the 6-aminoindazole with a substituted aromatic aldehyde in a solvent like methanol (B129727), often with a catalytic amount of glacial acetic acid to facilitate the dehydration step . The formation of the Schiff base involves a nucleophilic addition of the amine to the carbonyl carbon, creating a hemiaminal intermediate, which then eliminates a molecule of water to yield the stable imine gsconlinepress.com. This reaction provides a straightforward method for introducing a wide variety of aryl or alkyl substituents at the C6-amino position.

Table 3: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 5-Methoxy-1H-indazol-6-amine | Substituted Aldehyde (e.g., Vanillin) | Glacial Acetic Acid | (E)-4-(((5-methoxy-1H-indazol-6-yl)imino)methyl)-2-methoxyphenol |

Derivatization of the Indazole Ring System

Beyond the exocyclic amine, the indazole ring itself offers several positions for functionalization, including the nitrogen atoms and the carbon atoms of the fused ring system.

Substitution at Carbon Atoms and Ring Nitrogens

The indazole ring contains two nitrogen atoms, N1 and N2, which are common sites for alkylation. The regioselectivity of N-alkylation (N1 vs. N2) is a significant challenge and depends heavily on substrate electronics, the alkylating agent, base, and solvent used nih.govbeilstein-journals.org. While N-alkylation is a primary method for derivatizing the pyrazole (B372694) part of the ring, the carbon atoms of the scaffold can also be functionalized.

The C3 position is particularly susceptible to electrophilic substitution. Halogenation is a common and useful modification, as the introduced halogen can serve as a handle for further cross-coupling reactions chim.it. For example, 5-methoxyindazole has been shown to undergo quantitative iodination at the C3 position when treated with iodine (I₂) and potassium hydroxide (B78521) (KOH) in dioxane chim.it. Similarly, bromination at C3 can be achieved using reagents like N-bromosuccinimide (NBS) chim.it.

Regarding other carbon positions (C4 and C7), substitution is governed by the directing effects of the existing methoxy (B1213986) and amino groups. The methoxy group at C5 is an ortho-, para-director, activating the C4 and C6 positions. The amino group at C6 is also a strong activating ortho-, para-director, targeting the C5 and C7 positions. Given that C5 and C6 are already substituted, electrophilic substitution on this compound would be predicted to occur at the C4 and C7 positions.

Table 4: Examples of Indazole Ring Functionalization

| Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| N1 / N2 | N-Alkylation | Alkyl Halide, Base (e.g., NaH) | N1- or N2-Alkyl Indazole beilstein-journals.org |

| C3 | Iodination | I₂, KOH | 3-Iodoindazole Derivative chim.it |

| C3 | Bromination | N-Bromosuccinimide (NBS) | 3-Bromoindazole Derivative chim.it |

| C4 / C7 | Electrophilic Substitution | Electrophile (e.g., Br₂) | C4- or C7-Substituted Indazole |

Modification of the Methoxy Group at Position 5

The methoxy group at position 5 provides another handle for derivatization, primarily through O-demethylation to reveal a hydroxyl group (-OH). This ether cleavage is a synthetically valuable transformation as the resulting phenol (B47542) is more versatile for subsequent reactions.

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis, typically requiring strong acidic or Lewis acidic conditions due to the stability of the ether bond chem-station.comwikipedia.org. Common reagents used for this purpose include boron tribromide (BBr₃), a powerful Lewis acid that is effective even at low temperatures, and strong Brønsted acids like 47% hydrobromic acid (HBr), which usually requires heating chem-station.commasterorganicchemistry.com. The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 reaction chem-station.com. The resulting 6-amino-1H-indazol-5-ol can then be used in further functionalization reactions, such as O-acylation or O-alkylation, to introduce a new variety of substituents.

Table 5: Common Reagents for O-Demethylation

| Reagent | Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to rt) in DCM | Lewis Acid-mediated Sₙ2 |

| Hydrobromic Acid (HBr, 47%) | Reflux/High temperature | Brønsted Acid-mediated Sₙ2 |

| Aluminum Chloride (AlCl₃) | Heating in a suitable solvent | Lewis Acid-mediated |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

A significant class of hybrid molecules synthesized from this compound are those containing a pyrimidine (B1678525) ring. These indazolyl-pyrimidine hybrids have garnered attention as potential kinase inhibitors and anticancer agents. The synthesis of these hybrids typically involves a nucleophilic aromatic substitution reaction where the 6-amino group of the indazole displaces a halogen on a pyrimidine ring.

One illustrative synthetic pathway commences with the reaction of an amino-indazole with a di-chloropyrimidine. For instance, the reaction of 5-aminoindazole (B92378) with 2,4-dichloropyrimidine (B19661) or 5-fluoro-2,4-dichloropyrimidine in ethanol (B145695) serves as a model for the synthesis of an intermediate, N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine. nih.govnih.gov This intermediate can then undergo a second nucleophilic substitution at the remaining chloro position with a variety of aniline (B41778) derivatives. This sequential substitution allows for the creation of a diverse library of hybrid molecules. nih.govnih.gov

This established methodology can be adapted for this compound. The synthesis of a specific hybrid molecule, N-(5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine , confirms the successful application of this strategy. While the detailed reaction specifics for this exact compound are proprietary, the general approach involves the coupling of this compound with a suitably substituted chloropyrimidine.

The general synthetic scheme is as follows:

Step 1: Synthesis of the Chloro-pyrimidine Intermediate

The initial step involves the reaction of this compound with a di-chloropyrimidine, such as 2,4-dichloropyrimidine, in a suitable solvent like ethanol or N,N-dimethylformamide (DMF). The reaction is typically carried out in the presence of a base, for example sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com The greater nucleophilicity of the amino group at the 6-position of the indazole directs the reaction to form the monosubstituted product.

Step 2: Synthesis of the Final Hybrid Molecule

The resulting N-(2-chloropyrimidin-4-yl)-5-methoxy-1H-indazol-6-amine intermediate is then reacted with a second amine, such as 2-aminopyridine, in a higher boiling point solvent like butanol, often with catalytic acid. nih.gov This second nucleophilic substitution yields the final hybrid molecule.

The following table summarizes representative hybrid molecules synthesized using this strategy, based on analogous reactions with other aminoindazoles.

| Starting Indazole | Pyrimidine Reagent | Second Nucleophile | Hybrid Molecule Product | Reference |

| 5-Aminoindazole | 5-Fluoro-2,4-dichloropyrimidine | 4-Methoxyaniline | 5-Fluoro-N4-(1H-indazol-5-yl)-N2-(4-methoxyphenyl)pyrimidine-2,4-diamine | nih.gov |

| 5-Aminoindazole | 2,4-Dichloropyrimidine | 3,4,5-Trimethoxyaniline | N4-(1H-indazol-5-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | nih.gov |

| N,2,3-trimethyl-2H-indazol-6-amine | 2,4-Dichloropyrimidine | - | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | chemicalbook.com |

| This compound | 4-Chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine | - | N-(5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine | intlab.org |

This modular synthetic approach allows for the systematic exploration of the chemical space around the indazolyl-pyrimidine scaffold, enabling the fine-tuning of biological activity. The resulting hybrid molecules often exhibit potent inhibitory activity against various cancer cell lines. nih.govnih.gov

Medicinal Chemistry and Drug Discovery Platforms for 5 Methoxy 1h Indazol 6 Amine Derivatives

Rational Design of Indazole-Based Therapeutics

The rational design of indazole-based therapeutics leverages an understanding of the target biology and the structure-activity relationships (SAR) of indazole-containing molecules. The indazole ring is often employed as a bioisostere for other aromatic systems, such as indoles and phenols, offering advantages in terms of metabolic stability, oral bioavailability, and plasma clearance. nih.govacs.org

A key strategy in the rational design of indazole derivatives involves the modification of substituents at various positions of the bicyclic ring system to optimize interactions with the biological target. For instance, in the development of kinase inhibitors, the 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment, crucial for the compound's inhibitory activity. nih.gov Structural modifications of the 1H-indazole-3-amide framework have been a focus of research to enhance antitumor properties. nih.gov

Furthermore, the synthesis of novel indazole derivatives often involves multi-step reaction sequences. For example, a general route to synthesize 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), starts from commercially available methyl 1H-indazole-6-carboxylate. nih.gov This highlights the importance of synthetic feasibility in the rational design process.

Lead Compound Identification and Optimization from Library Screening

High-throughput screening (HTS) of diverse compound libraries is a cornerstone of modern drug discovery, enabling the identification of initial "hits" that can be developed into lead compounds. researchgate.net Corporate compound collections, which can contain hundreds of thousands to millions of compounds, are routinely screened to identify novel starting points for drug development programs. researchgate.net

Once a hit compound containing the 5-methoxy-1H-indazol-6-amine scaffold is identified, the process of lead optimization begins. This iterative process involves the synthesis and biological evaluation of a series of analogues to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A notable example is the discovery of a series of aza-tryptamines from an ultralarge virtual docking approach, which led to the synthesis of tetrahydropyridine-indazoles. acs.org Another study identified a potent aryl hydrocarbon receptor (AHR) agonist, compound 24e, through structure-activity relationship analyses of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives. nih.govresearchgate.net This compound demonstrated potential for the treatment of psoriasis in a mouse model. nih.govresearchgate.net

The following table summarizes representative indazole derivatives identified through screening and optimization efforts:

| Compound | Target/Activity | Discovery Method |

| VU6067416 (19d) | Potent 5-HT2 receptor analog | Optimization of a screening hit |

| (R)-69 | Novel 5-HT2A chemical scaffold | Ultralarge virtual docking |

| Compound 24e | AHR agonist (EC50 = 0.015 µM) | Structure-activity relationship analysis |

| Compound 6o | Inhibitor of K562 cancer cell line (IC50 = 5.15 µM) | Molecular hybridization and screening |

| Compound K22 | PLK4 inhibitor (IC50 = 0.1 nM) | Structural simplification and fragment growth |

| Compound 8r | FLT3 inhibitor (IC50 = 41.6 nM) | Structural optimization of previous inhibitors |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. semanticscholar.org This approach is particularly valuable when the crystal structure of the target in complex with a ligand is available.

In the context of this compound derivatives, SBDD can be employed to understand the binding mode of these compounds within the active site of their target. Molecular docking studies, a key component of SBDD, can predict the preferred orientation of a ligand when bound to a receptor. For example, molecular docking was used to investigate the binding of N-(1H-indazol-6-yl)benzenesulfonamide derivatives to Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov

The insights gained from SBDD can inform the design of new analogues with improved binding affinity and selectivity. By identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole scaffold and the target protein, medicinal chemists can make rational modifications to the molecule to enhance these interactions. semanticscholar.org

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. semanticscholar.orgnih.gov These approaches utilize the knowledge of molecules that are known to bind to the target of interest. semanticscholar.org Key LBDD methodologies include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target. This model can then be used to virtually screen large compound databases to identify new molecules that fit the pharmacophore and are likely to be active.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates. For instance, the progressive increase in the number of carbon atoms in an alkyl chain can be systematically studied to understand its effect on the lipophilic character and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. drugdesign.org

Biological Activities and Pharmacological Mechanisms of 5 Methoxy 1h Indazol 6 Amine and Its Analogs

Kinase Enzyme Inhibition Studies

The indazole structure serves as a versatile pharmacophore for designing inhibitors that can target the ATP-binding site of various protein kinases. Research has focused on modifying the indazole core at different positions to achieve potency and selectivity against specific kinase targets.

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint and a target for cancer therapy. Analogs based on the indazole scaffold have been developed as potent TTK inhibitors.

Detailed research has led to the identification of an indazole core with sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively, as a novel class of TTK inhibitors. nih.gov Systematic optimization of this series resulted in compound 72 (CFI-400936) , which demonstrated a potent TTK inhibition with an IC50 value of 3.6 nM. nih.gov Further development efforts focused on improving the drug-like properties of these indazole-based inhibitors. By replacing the polar sulfonamide group and adding a heterocycle at the 4-position of the phenyl ring, researchers developed 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. nih.gov Within this series, compound 75 (CFI-401870) , which incorporates a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl system, showed high potency with a TTK IC50 of less than 10 nM. nih.govebi.ac.uk

| Compound | TTK IC50 (nM) | Reference |

|---|---|---|

| CFI-400936 | 3.6 | nih.gov |

| CFI-401870 | <10 | nih.govebi.ac.uk |

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology. nih.govrsc.org The indazole scaffold has been a key component in the discovery of potent PLK4 inhibitors.

One of the initial series developed was based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one structure. nih.gov An optimized compound from this class, 50 (CFI-400437) , was identified as a nanomolar inhibitor of PLK4. nih.gov Subsequent research led to the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov Through structural simplification and fragment growth strategies, compound K22 was synthesized and showed exceptional PLK4 inhibitory activity with an IC50 of 0.1 nM. nih.gov Another potent indazole-based PLK4 inhibitor, CFI-400945 , emerged from a series of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones and has entered clinical trials. researchgate.nethku.hk It has a reported PLK4 IC50 value of 2.8 nM. nih.gov

| Compound | PLK4 IC50 (nM) | Reference |

|---|---|---|

| CFI-400437 | 0.6 | nih.gov |

| CFI-400945 | 2.8 | nih.gov |

| K17 | 0.3 | nih.gov |

| K22 | 0.1 | nih.gov |

Rho Kinase (ROCK) Inhibition (ROCK I, ROCK II)

Rho-associated coiled-coil-containing protein kinases (ROCK I and ROCK II) are serine/threonine kinases that are effectors of the small GTPase RhoA. nih.gov They are implicated in various cellular functions, and their inhibition is a therapeutic strategy for several diseases. nih.govresearchgate.net Indazole derivatives represent one of the many chemical scaffolds developed as ROCK inhibitors. researchgate.netresearchgate.net

While specific inhibition data for 5-Methoxy-1H-indazol-6-amine is not detailed in the reviewed literature, extensive research has been conducted on 5-substituted indazole analogs as ROCK inhibitors. GlaxoSmithKline reported a series of such compounds, highlighting the tractability of the indazole scaffold for targeting ROCK kinases. The development of these analogs aimed to improve potency and pharmacokinetic profiles. researchgate.net The general strategy involves attaching various functional groups to the indazole ring to optimize interactions within the kinase's ATP-binding pocket. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is linked to the development of various cancers. nih.govmdpi.com The 1H-indazol-3-amine scaffold has been identified as a promising starting point for designing potent FGFR inhibitors. nih.govnih.gov

Based on the structures of known FGFR inhibitors, researchers designed novel derivatives with a 1H-indazol-3-amine core. nih.gov One such analog, compound 7n , which features a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was found to be a potent FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov Further optimization of this series, incorporating fluorine substituents to enhance cellular activity, led to the discovery of compound 2a . This analog, containing a 2,6-difluoro-3-methoxyphenyl group, exhibited highly potent activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). nih.gov

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 7n | 15.0 | Not Reported | nih.gov |

| Compound 2a | <4.1 | 2.0 | nih.gov |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer. rsc.orgnih.gov The development of ALK inhibitors has been a major focus of cancer therapy. nih.gov While numerous chemical scaffolds have been explored to target ALK, specific studies detailing the inhibition of ALK by this compound or its direct analogs were not prominently featured in the reviewed literature. Crizotinib, the first FDA-approved ALK inhibitor, and subsequent generations of inhibitors are based on different heterocyclic cores. nih.gov

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). nih.gov While the first-generation inhibitor imatinib (B729) revolutionized CML treatment, drug resistance, particularly due to the T315I mutation, remains a challenge. nih.govtandfonline.com This has driven the search for new inhibitors capable of overcoming this resistance.

Research into novel Bcr-Abl inhibitors has explored the 3-aminoindazole scaffold. nih.gov Based on a previously identified indazole compound, a series of diarylamide 3-aminoindazoles were designed to improve activity against the resistant Bcr-AblT315I mutant. nih.govtandfonline.com This work led to the discovery of AKE-72 , which demonstrated potent, sub-nanomolar inhibition of wild-type Bcr-Abl (IC50 < 0.5 nM) and strong inhibition of the T315I mutant (IC50 = 9 nM). nih.govtandfonline.com Another indazole derivative, CHMFL-ABL-121 , which was derived from the multikinase inhibitor axitinib, also showed potent activity against the T315I mutant with an IC50 of 0.2 nM. tandfonline.comnih.gov

| Compound | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I Mutant) IC50 (nM) | Reference |

|---|---|---|---|

| AKE-72 | <0.5 | 9 | nih.govtandfonline.com |

| CHMFL-ABL-121 | Not Reported | 0.2 | tandfonline.comnih.gov |

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition

Analogs of this compound have been investigated as inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1), a key enzyme in the PI3K signaling pathway that is crucial for cell growth, proliferation, and survival. A series of substituted indazole derivatives have demonstrated nanomolar inhibitory concentrations (IC50) against PDK1. nih.gov For instance, the optimization of pyrimidinyl-indazole derivatives led to the identification of GSK2334470, one of the most potent and selective PDK1 inhibitors discovered. nih.gov

Research has also focused on 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as PDK1 inhibitors. Through a fragment-based and structure-assisted approach, two lead compounds were identified with potent PDK1 activity, exhibiting IC50 values of 80 nM and 90 nM, respectively. nih.gov Furthermore, patent literature reveals that 6-(4-pyrimidinyl)-1H-indazole derivatives are inhibitors of PDK1 and are being explored for the treatment of cancers characterized by a constitutively activated PI3K/AKT pathway. google.com Another patent describes substituted indazole derivatives as PDK1 inhibitors for similar therapeutic applications. wipo.int An aminoindazole derivative, GSK2334470, has been reported as a potent and selective PDK1 inhibitor with an IC50 value of 15 nM. X-ray co-crystal structures have shown that the aminoindazole moiety is directly involved in binding to the ATP-binding site of PDK1. chim.it

| Compound Class | Specific Analog Example | Target | IC50 |

| Pyrimidinyl-indazole derivatives | GSK2334470 | PDK1 | ~10 nM |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | Compound 129 | PDK1 | 80 nM |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | Compound 130 | PDK1 | 90 nM |

| Aminoindazole derivative | GSK2334470 | PDK1 | 15 nM |

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase, is a therapeutic target for a variety of diseases, including cancer and neurological disorders. Indazole derivatives have emerged as a promising class of GSK-3 inhibitors. Structure-activity relationship (SAR) studies on 1H-indazole-3-carboxamide derivatives have highlighted the importance of substituents on the indazole ring for potency and selectivity. nih.gov For example, the substitution of a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy (B1213986) derivatives, indicating the significance of the methoxy group for high potency. nih.gov Specifically, a 5-methoxy derivative showed an IC50 of 1.7 μM, while another analog demonstrated an even greater potency with an IC50 of 0.35 μM. nih.gov

Further research into 5-substituted indazole derivatives has supported their potential as potent GSK-3β inhibitors. sjctni.eduresearchgate.net The indazole scaffold is a key component in various GSK-3 inhibitors that have been developed. nih.gov

| Compound Class | Substitution Pattern | Target | IC50 |

| 1H-indazole-3-carboxamide | 5-methoxy | GSK-3β | 1.7 µM |

| 1H-indazole-3-carboxamide | Not specified methoxy analog | GSK-3β | 0.35 µM |

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways involved in inflammation and immunity. While specific data on this compound is not available, the broader class of indazole derivatives has been explored for JAK inhibition.

Cdc7 Kinase Inhibition

Cdc7 kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. While various small molecule inhibitors of Cdc7 are being investigated for cancer therapy, specific research on this compound or its direct analogs as Cdc7 inhibitors is not prominently featured in the available literature. nih.govacs.orgdiva-portal.org

Inhibition of Other Kinases (e.g., AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim)

The versatility of the indazole scaffold has led to its investigation against a wide array of other protein kinases.

AKT (Protein Kinase B): Indazole-based compounds have been evaluated as inhibitors of Akt, a key kinase in the PI3K signaling pathway. A chemical genetics strategy has been employed to develop selective inhibitors for an analog-sensitive version of Akt, leading to the creation of a 7-substituted indazole derivative named PrINZ. nih.gov

KDR (VEGFR-2): A novel class of potent and selective inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has been developed based on an indazole moiety. The synthesis and structure-activity relationships of this series have been explored, leading to the identification of promising compounds. nih.gov

Aurora Kinases: While specific data for this compound is limited, the indazole scaffold is a known feature in inhibitors of Aurora kinases, which are critical for cell cycle regulation.

Serotonin (B10506) Receptor Modulation

5-HT2A Receptor Agonism

The serotonin 2A (5-HT2A) receptor is a G-protein coupled receptor that is a key target for a variety of therapeutic agents, including antipsychotics and psychedelics. nih.govnih.gov While the primary focus of research on indazole derivatives has been on kinase inhibition, the structural features of this compound suggest potential interactions with biogenic amine receptors. However, there is currently a lack of specific published research detailing the activity of this compound or its close analogs as 5-HT2A receptor agonists. The available literature on 5-HT2A agonists is extensive but does not specifically highlight the indazole scaffold as a common feature for agonistic activity. wikipedia.orgnih.govbioworld.comnih.gov

5-HT2B Receptor Activity and Selectivity Considerations

The serotonin 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, is a significant target for various therapeutic agents. nih.gov Analogs of this compound, particularly those developed as bioisosteres of tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been evaluated for their activity at these receptors. nih.govacs.org A critical aspect of developing agonists for 5-HT2 receptors is ensuring selectivity, especially avoiding potent agonism at the 5-HT2B receptor. semanticscholar.org Agonist activity at the 5-HT2B receptor has been linked to a well-validated risk of cardiotoxicity, making selectivity a crucial safety consideration in drug development. nih.govacs.org

Research into a direct 1H-indazole analog of 5-MeO-DMT revealed significant discrepancies in its reported 5-HT2B receptor activity. nih.govacs.org One study reported it to have high selectivity relative to the 5-HT2B receptor, with an EC50 value greater than 10,000 nM. nih.govacs.org However, a separate investigation found the compound to be substantially more potent at this receptor, with an EC50 of 483 nM. nih.gov This highlights the necessity for rigorous and standardized characterization of 5-HT2 subtype selectivity for this class of compounds. semanticscholar.org For instance, within a series of substituted indazole-ethanamines, a potent analog, VU6067416, was identified but its potent 5-HT2B agonist activity precluded its further development despite having suitable pharmacokinetic properties for in vivo studies. nih.govacs.orgsemanticscholar.org

Table 1: Comparative 5-HT2 Receptor Activity of a 1H-Indazole Analog of 5-MeO-DMT

| Receptor Subtype | EC50 (nM) - Report 1 | EC50 (nM) - Report 2 |

|---|---|---|

| 5-HT2A | 203 | - |

| 5-HT2B | >10,000 | 483 |

| 5-HT2C | 532 | - |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

5-HT2C Receptor Agonism

Agonism at the 5-HT2C receptor is associated with therapeutic potential for conditions such as obsessive-compulsive disorder and depression. nih.gov The 1H-indazole analog of 5-MeO-DMT has demonstrated activity at the 5-HT2C receptor, with a reported EC50 value of 532 nM. nih.govacs.org While less potent than its activity at the 5-HT2A receptor in the same study, this finding indicates that the indazole scaffold can be engineered to interact with the 5-HT2C receptor. nih.gov The development of selective 5-HT2C receptor agonists is an active area of research, as these compounds may offer therapeutic benefits with fewer side effects compared to non-selective agents. nih.gov The exploration of indazole derivatives, including analogs of this compound, contributes to the search for novel and selective 5-HT2C agonists.

Anticancer and Antiproliferative Activities

The indazole core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. nih.gov Specifically, compounds containing a 6-aminoindazole structure have shown promise as antiproliferative agents. researchgate.net

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., A549, MCF7, HL60, HCT116)

Derivatives of 1H-indazole-6-amine have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. In one study, a series of 6-substituted amino-1H-indazole derivatives showed growth inhibitory activity in four tested cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM. researchgate.net Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity against the human colorectal cancer cell line HCT116, with an IC50 value of 14.3±4.4 µM. researchgate.net Importantly, this compound showed selectivity, as it was non-cytotoxic to normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

Other studies on related 1H-indazole-3-amine derivatives have also demonstrated significant cytotoxic effects. nih.gov For example, these compounds were tested against human lung carcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov In a separate investigation, a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 of 1.3 μM. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Indazole Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal Cancer | 14.3 |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | MCF-7 | Breast Cancer | 1.3 |

| 1H-Indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Action (e.g., inhibition of angiogenesis, cell cycle arrest)

The anticancer effects of indazole derivatives are mediated through various molecular mechanisms, including the inhibition of angiogenesis and induction of cell cycle arrest.

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov Certain indazole derivatives have been shown to be potent inhibitors of angiogenesis. nih.govnih.gov For example, the indazole derivative YC-1 has been demonstrated to inhibit endothelial cell functions induced by angiogenic factors in vitro and to suppress angiogenesis in in vivo models. nih.gov This anti-angiogenic activity is often achieved by targeting key signaling pathways involved in blood vessel formation, such as the VEGFR2 pathway. nih.gov

Cell Cycle Arrest: Another key mechanism of antiproliferative activity is the disruption of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division. nih.gov Studies have shown that indazole derivatives can induce cell cycle arrest. For instance, one 1H-indazole-3-amine derivative was found to cause an increase in the G0/G1 population of K562 cells, indicating cell cycle arrest in this phase. nih.gov Other related compounds have been shown to induce cell cycle arrest at the G2/M phase in HCT116 and A549 cancer cells. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins. nih.gov

In Vivo Efficacy Assessment (e.g., xenograft models)

The therapeutic potential of anticancer agents is ultimately determined by their efficacy in vivo. Several indazole derivatives have shown promising antitumor activity in preclinical animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice. dntb.gov.ua For example, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22, which showed potent in vitro activity against MCF-7 breast cancer cells, was also evaluated in pharmacokinetic studies in animals, demonstrating an acceptable half-life and bioavailability, which are prerequisites for in vivo efficacy. nih.gov Furthermore, xenograft studies in mice have demonstrated that targeting Polo-like kinase 4 (PLK4) with indazole-based inhibitors can markedly suppress the proliferation of breast cancer tumor cells. nih.gov The indazole derivative YC-1, when administered orally, also displayed a high degree of antitumor activity in transplantable murine tumor models. nih.gov These findings support the potential of indazole-based compounds for further development as systemic anticancer agents.

Antimicrobial Spectrum of Activity

While the primary focus of research on this compound and its analogs has been on their effects on serotonin receptors and as anticancer agents, the broader class of indazole derivatives is known to possess a wide range of pharmacological activities, including antimicrobial properties. researchgate.netmdpi.com Various studies have explored the synthesis of novel indazole derivatives and evaluated their in vitro antibacterial and antifungal activities. turkjps.org For example, methoxy-substituted indazole compounds have been noted for their potential antimicrobial effects. turkjps.orgresearchgate.net The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. nuph.edu.ua However, specific data on the antimicrobial spectrum of this compound itself is not extensively documented in the reviewed literature, indicating a potential area for future investigation.

Antibacterial Efficacy (e.g., against S. aureus, Bacillus subtilis, E. coli)

Indazole derivatives have demonstrated notable antibacterial properties. nih.gov For instance, a series of N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net While specific data on the antibacterial efficacy of this compound is not extensively detailed in the available research, the broader class of indazole compounds has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The structural similarities of indazole derivatives to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biopolymers in living systems, contributing to their antimicrobial effects. researchgate.net Further research is needed to specifically quantify the activity of this compound against key bacterial pathogens such as S. aureus, Bacillus subtilis, and E. coli.

Antifungal Properties

The antifungal potential of indazole derivatives has also been a subject of investigation. nih.gov Studies on N-methyl-3-aryl indazoles have reported in-vitro activity against the fungal strain Candida albicans. researchgate.net The development of novel antifungal agents is a critical area of research, and the indazole scaffold presents a promising starting point for the design of new therapeutic agents. As with antibacterial activity, specific studies detailing the antifungal spectrum and potency of this compound are limited.

Other Pharmacological Effects

Beyond their antimicrobial activities, indazole analogs have been explored for a range of other pharmacological effects.

Certain indazole derivatives have been shown to possess antioxidant properties. A study investigating the free radical scavenging activity of indazole and its analogs, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated their ability to inhibit lipid peroxidation in a concentration-dependent manner. nih.gov At a concentration of 200μg/ml, 5-aminoindazole and 6-nitroindazole exhibited significant inhibition of lipid peroxidation. nih.gov

Table 1: Inhibition of Lipid Peroxidation by Indazole Analogs

| Compound | Concentration (μg/ml) | Inhibition of Lipid Peroxidation (%) |

| Indazole | 200 | 64.42 |

| 5-Aminoindazole | 200 | 81.25 |

| 6-Nitroindazole | 200 | 78.75 |

This table is based on data from a study on the antioxidant activity of indazole and its derivatives. nih.gov

The anti-inflammatory potential of indazole derivatives is well-documented. nih.govresearchgate.net In a study utilizing the carrageenan-induced hind paw edema model in rats, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, demonstrated significant, dose-dependent, and time-dependent anti-inflammatory effects. nih.gov The mechanism of this anti-inflammatory action may involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov

Pre-treatment with 100mg/kg of 5-aminoindazole resulted in a maximum of 83.09 ± 0.41 percent inhibition of inflammation in the fifth hour. nih.gov Similarly, 6-nitroindazole at the same dose produced a maximum of 71.36 ± 0.56 percent inhibition of inflammation in the fifth hour. nih.gov

Table 2: Anti-inflammatory Activity of Indazole Analogs in Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg) | Maximum Inhibition of Inflammation (%) (at 5th hour) |

| 5-Aminoindazole | 100 | 83.09 ± 0.41 |

| 6-Nitroindazole | 100 | 71.36 ± 0.56 |

This table presents data on the anti-inflammatory effects of indazole analogs. nih.gov

The therapeutic potential of indazole derivatives extends to cardiovascular and pain management applications. nih.gov Previous research has indicated that indazole and its analogs, such as 5-aminoindazole and 6-nitroindazole, are effective in reducing nociceptive responses in inflammatory pain models, suggesting analgesic potential. nih.gov The diverse pharmacological profile of the indazole scaffold underscores its importance in the ongoing search for new and effective therapeutic agents.

Antihypertensive Activity

Indazole derivatives have been a subject of interest in medicinal chemistry due to their diverse biological activities, including their potential as antihypertensive agents. arabjchem.org The core structure of indazole is considered a "privileged scaffold," capable of binding to a variety of biological receptors with high affinity. arabjchem.org Research into indazole and its analogs has revealed their potential to influence blood pressure through various mechanisms.

While direct studies on the antihypertensive effects of this compound are not extensively documented in the reviewed literature, the examination of its structural analogs provides insights into the potential cardiovascular activities of this class of compounds. The structure-activity relationship (SAR) of indazole derivatives suggests that substitutions on the indazole ring play a crucial role in their pharmacological effects. nih.gov For instance, a review of indole (B1671886) analogs, which are structurally similar to indazoles, has indicated that compounds with a 5-methoxy substitution exhibit notable vasodilation properties. arabjchem.org

One relevant analog, 2-(1H-indazol-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), has been identified as a novel and selective Rho kinase inhibitor. nih.govnih.govresearchgate.net This compound, which features both a methoxy group and an amino group attached to the indazole ring system, has been shown to attenuate stress fiber formation, cellular hypertrophy, and hypertension. nih.gov The mechanism of action of Rho kinase inhibitors involves the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a subsequent reduction in blood pressure.

Another area where indazole analogs have shown effects related to pressure regulation is in the treatment of ocular hypertension. A study on a series of 1-(2-aminopropyl)-1H-indazole analogues identified 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist that significantly lowers intraocular pressure in monkeys. nih.gov This indicates that the indazole scaffold can be modified to interact with receptors involved in pressure regulation.

The following table summarizes the findings on some indazole analogs with activities relevant to blood pressure regulation.

| Compound Name | Structure | Biological Target/Activity | Key Findings |

| 2-(1H-indazol-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) | Indazole derivative with methoxy and amino substituents | Selective Rho kinase inhibitor | Attenuates hypertension and cellular hypertrophy. nih.gov |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 1-(2-aminopropyl)-1H-indazole analogue | 5-HT2 receptor agonist | Potently lowers intraocular pressure. nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the degradation of tryptophan. researchgate.netnih.gov In the context of cancer, overexpression of IDO1 in tumor cells helps them evade the immune system. nih.gov Consequently, the development of IDO1 inhibitors is a significant area of research in cancer immunotherapy. nih.gov The indazole scaffold has emerged as a promising pharmacophore for the design of novel IDO1 inhibitors. nih.gov

Research into the structure-activity relationships of indazole derivatives as IDO1 inhibitors has highlighted the importance of substituents at the 4- and 6-positions of the indazole ring. nih.gov Specifically, the 6-amino group, as found in this compound, is considered a key feature for interaction with the enzyme's active site. It has been suggested that the 6-NH group of the 6-aminoindazole template can form a hydrogen bond with the 7-propionate of the heme ion within the IDO1 active site. researchgate.net

A study focused on 4,6-substituted-1H-indazole derivatives identified several compounds with potent IDO1 inhibitory activity. nih.gov For example, one of the most potent compounds from this series, compound 35 , displayed an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay. nih.gov This study underscored that the nature of the substituents at both the 4- and 6-positions significantly influences the inhibitory potency. nih.gov

Another study that synthesized a series of 1H-indazole derivatives found that compound 2g exhibited the highest IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.gov Docking models from this research indicated that 1H-indazoles effectively interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme. nih.gov Furthermore, a series of 6-substituted aminoindazole derivatives were designed and evaluated for their biological activities, with some compounds showing the ability to suppress IDO1 protein expression in human colorectal cancer cells. nih.gov

The table below presents the IDO1 inhibitory activity of selected indazole analogs.

| Compound | Substituents | IDO1 IC50 (Enzymatic) | IDO1 IC50 (HeLa Cells) |

| 35 | 4,6-disubstituted-1H-indazole | 0.74 μM | 1.37 μM |

| 2g | 1H-indazole derivative | 5.3 μM | Not Reported |

Protein Arginine Deiminase 4 (PAD4) Inhibition

Protein Arginine Deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. nih.gov The dysregulation of PAD4 has been implicated in several autoimmune diseases, such as rheumatoid arthritis, as well as in some cancers. nih.govmssm.edu This has made PAD4 an attractive target for the development of novel inhibitors. The indazole scaffold has been successfully utilized to create potent and selective PAD4 inhibitors. nih.gov

A systematic study on the synthesis and evaluation of a new class of haloacetamidine-based PAD4 inhibitors with an indazole core has provided significant insights into the structure-activity relationships of these compounds. nih.gov The researchers found that the position of chloro substituents on the indazole ring had a profound impact on both the potency and selectivity of the inhibitors. nih.gov

Specifically, the introduction of a chloro substituent at the 6-position of the indazole ring, as seen in inhibitor 12c , led to an increased potency against PAD4 and a 2-fold selectivity for PAD4 over the related enzyme PAD3. nih.gov Furthermore, chloro substitution at the 5-position, in compound 12d , also resulted in a significant improvement in inhibitory activity against PAD4. nih.gov The study culminated in the identification of a 4,5,6-trichloroindazole analog (24 ) as a highly potent PAD4 inhibitor, which displayed greater than 10-fold selectivity for PAD4 over PAD3 and more than 50-fold selectivity over PAD1 and PAD2. nih.govmssm.eduescholarship.orgacs.org

The inhibitory activities of these indazole-based compounds were quantified using k_inact/K_I values, which represent the efficiency of irreversible inhibition. The findings from this study are summarized in the table below.

| Compound | Chloro Substituent Position(s) | PAD4 k_inact/K_I (M⁻¹s⁻¹) | PAD3 k_inact/K_I (M⁻¹s⁻¹) | Selectivity (PAD3/PAD4) |

| 12a | None | 1,400 ± 100 | 2,000 ± 200 | 1.4 |

| 12c | 6 | 3,900 ± 200 | 1,800 ± 200 | 0.5 |

| 12d | 5 | 5,500 ± 300 | 4,100 ± 200 | 0.7 |

| 12e | 4,6 | 13,000 ± 1,000 | 1,800 ± 100 | 0.1 |

| 18 | 4 | 5,900 ± 300 | 4,400 ± 300 | 0.7 |

| 24 | 4,5,6 | 54,000 ± 3,000 | 5,100 ± 400 | 0.1 |

These results clearly indicate that substitutions at the 5- and 6-positions of the indazole ring are critical for potent and selective PAD4 inhibition, suggesting that this compound could serve as a valuable scaffold for the design of novel PAD4 inhibitors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on indazole-based compounds reveal that even minor structural changes can significantly alter their interaction with biological targets, affecting both potency and selectivity. The indazole scaffold is recognized as a versatile pharmacophore and an effective bioisostere for indoles, often conferring superior metabolic stability and oral bioavailability. nih.govsemanticscholar.org

Research on various indazole derivatives has highlighted the sensitivity of biological activity to the substitution pattern on the benzene (B151609) portion of the scaffold. For CCR4 antagonists, only small groups were tolerated at positions C5, C6, or C7, with C6 analogues being preferred over others. acs.org This indicates that the region around the 6-amine of the core scaffold is sterically constrained.

Table 1: Effect of Indazole Ring Substitution on CCR4 Antagonist Activity

| Position | Preferred Substituent | Observation |

|---|---|---|

| C4 | Methoxy (B1213986) or Hydroxyl | Potent activity observed, suggesting role in hydrogen bonding. acs.org |

| C5 | Small groups | Large substituents are not well-tolerated. acs.org |

| C6 | Small groups | Preferred position for small substituents over C5 or C7. acs.org |

The amine group is a critical functional group that often serves as a key interaction point with biological targets, typically through hydrogen bonding or ionic interactions. Derivatization of this group is a common strategy to modulate a compound's physicochemical properties, such as polarity and basicity, which in turn affects its potency, selectivity, and pharmacokinetic profile. nih.gov

In the context of indazole-based serotonin (B10506) 5-HT2 receptor agonists, the amine is part of an ethylamine (B1201723) side chain, analogous to endogenous tryptamines. nih.govnih.gov Modifications to this amine, such as altering it from a primary to a tertiary amine (e.g., N,N-dimethyl), significantly impact receptor subtype selectivity and potency. For example, the direct 1H-indazole analog of 5-MeO-DMT, which features a tertiary amine, showed varied potency across 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govsemanticscholar.org

Derivatization can also be used to convert the amine into other functional groups, such as sulfonamides. N-[7(6)-indazolyl]arylsulfonamides have been investigated as antiproliferative agents, demonstrating that transforming the amine into a sulfonamide linker can lead to entirely different biological activities. nih.gov The properties of these derivatives are further influenced by the nature of the aryl group attached to the sulfonamide.

Alkylation or acylation at the N1 and N2 positions of the indazole ring is a key determinant of biological activity and can be challenging to control synthetically, often resulting in a mixture of regioisomers. researchgate.net The thermodynamic stability typically favors the 1H-indazole tautomer over the 2H-tautomer. beilstein-journals.org The choice of substituent and its position (N1 vs. N2) can profoundly affect how the molecule fits into a target's binding site.

For CCR4 antagonists, large N1 meta-substituted benzyl (B1604629) groups were found to be the most potent N1-substituents. acs.org In another series of compounds, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist, highlighting the importance of a specific N1-substituent for this activity. nih.gov In contrast, methylation of the N1 position in an indazole analog of 5-MeO-DMT resulted in a marked decrease in potency at the 5-HT2A receptor compared to the unsubstituted N1 compound. nih.gov These findings underscore that the SAR around the indazole nitrogens is highly target-dependent. The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the other substituents on the indazole ring. beilstein-journals.org

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For indazole derivatives, 3D-QSAR and molecular docking studies have been instrumental in identifying these key features.

For a series of indazole derivatives acting as Hypoxia-inducible factor (HIF)-1α inhibitors, a common five-point pharmacophore hypothesis was generated. nih.gov Such a model typically includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, spatially arranged to optimize interaction with the target's active site. Contour maps generated from 3D-QSAR studies provide a visual representation of these pharmacophoric requirements. For example, these maps can indicate regions where bulky (steric) groups are favored or disfavored, and where electronegative (electrostatic) groups enhance activity. nih.gov Docking studies with GSK-3β inhibitors have shown that indazole derivatives interact with key residues such as Val135, Gln185, Arg141, and Asp200 in the active site. researchgate.net

Development and Validation of Predictive QSAR Models (2D and 3D)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Both 2D and 3D QSAR models have been successfully applied to various series of indazole derivatives. nih.gov

2D QSAR: These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (SlogP), and topological indices. researchgate.net For a series of 5-substituted indazole derivatives, a significant 2D-QSAR model highlighted SlogP as an important descriptor for concluding biological activity. researchgate.net These models are computationally less intensive and useful for understanding the global properties that drive activity.

3D QSAR: These models provide more detailed insights by considering the 3D conformation of the molecules and their interaction fields. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. These models produce contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules. nih.govresearchgate.net

For indazole compounds, 3D-QSAR models have been developed and validated using various statistical measures. nih.gov The predictive power of a QSAR model is typically assessed by its squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² for an external test set (Rpred²). A statistically robust CoMSIA model for azaaurone derivatives, for example, yielded a Q² of 0.739, an R² of 0.844, and an Rpred² of 0.932, indicating a highly predictive model. rsc.org Such validated models serve as powerful tools for the rational design of new, more potent indazole-based inhibitors. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Methoxy-1H-indazol-6-amine |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

| 4-(Methyloxy)-1H-indazol-3-amine |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol |

Computational Chemistry and in Silico Approaches in 5 Methoxy 1h Indazol 6 Amine Research

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking.

Once a promising binding pose is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex mdpi.com. By simulating the complex in a solvated environment over a period of nanoseconds to microseconds, researchers can observe how the ligand and protein interact and adapt to each other's presence.

Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate flexible regions of the protein or ligand.

These simulations can reveal whether the key interactions predicted by docking are maintained throughout the simulation, providing greater confidence in the proposed binding mode mdpi.com.

While not as common as stability assessments, more advanced MD simulation techniques can be used to explore the entire binding or unbinding process of a ligand. Methods like steered MD or umbrella sampling can be used to map the energetic landscape of the binding pathway, identifying potential energy barriers and intermediate states. This information can be valuable for understanding the kinetics of ligand binding and for designing molecules with improved association or dissociation rates.

In Silico Pharmacokinetic and Toxicity Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological properties at an early stage nih.gov. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for compounds like 5-Methoxy-1H-indazol-6-amine.

Commonly predicted ADMET properties include:

Absorption: Parameters like aqueous solubility, intestinal absorption, and blood-brain barrier penetration are estimated.

Distribution: Predictions of plasma protein binding and volume of distribution are made.

Metabolism: The likelihood of metabolism by cytochrome P450 enzymes is assessed, which can help predict drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are predicted.

Toxicity: A range of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), can be flagged by in silico models nih.govmdpi.com.

Several online tools and software packages, such as SwissADME, pkCSM, and DEREK Nexus, are available for these predictions. A hypothetical in silico ADMET profile for a compound like this compound is presented in the table below, based on typical parameters evaluated.

| ADMET Property | Predicted Parameter | Typical Desirable Range |

| Physicochemical Properties | Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | -0.4 to +5.6 | |

| H-bond Donors | < 5 | |

| H-bond Acceptors | < 10 | |

| Pharmacokinetics | Water Solubility | Good |

| GI Absorption | High | |

| BBB Permeant | Yes/No | |

| CYP Inhibitor (e.g., CYP2D6) | No | |

| Toxicity | AMES Mutagenicity | No |

| hERG I Inhibitor | No |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a foundational step in evaluating the drug-likeness of a molecule. Various computational models and software platforms, such as SwissADME and pkCSM, are employed to estimate these characteristics based on the compound's chemical structure. nih.govbiointerfaceresearch.com These tools calculate a range of physicochemical and pharmacokinetic parameters that are crucial for a drug's efficacy and safety.

Key properties evaluated include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. biointerfaceresearch.commdpi.com Parameters like molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. These descriptors help predict a compound's absorption and ability to permeate biological membranes. In silico models for indazole derivatives and other heterocyclic compounds have demonstrated the utility of these predictions in early-stage drug development. nih.goviaps.org.in

Table 1: Predicted Physicochemical and ADME Properties of this compound

This table presents hypothetical data typical of in silico predictions for a compound with this structure.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 177.19 g/mol | Adheres to Lipinski's rule (<500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal for balancing solubility and permeability |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Influences membrane permeability and oral bioavailability |

| Aqueous Solubility | Moderately Soluble | Essential for absorption and formulation |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract |

Evaluation of Hepatic Clearance and Brain Penetration Potential

Hepatic Clearance: The liver is the primary site of drug metabolism, and predicting hepatic clearance is vital for determining a drug's dosing regimen and potential for drug-drug interactions. In silico models often predict intrinsic clearance (CLint) based on metabolism by cytochrome P450 (CYP) enzymes. These predictions can be derived from quantitative structure-activity relationship (QSAR) models or by docking the compound into the active sites of CYP enzymes. nih.gov However, computational predictions often need to be refined with in vitro data from human liver microsomes or hepatocytes. nih.govnih.govresearchgate.net Studies have shown that while in silico methods provide a good rank order, they can systematically underpredict in vivo clearance, necessitating the use of scaling factors for more accurate extrapolation. nih.govmanchester.ac.uk

Brain Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. nih.gov Computational models predict BBB penetration based on factors like lipophilicity, molecular size, and polar surface area. These models can classify a compound as BBB-penetrant or non-penetrant and provide a quantitative estimate of the brain/blood concentration ratio (LogBB).

Table 2: Predicted Clearance and CNS Distribution for this compound

This table presents hypothetical data typical of in silico predictions for a compound with this structure.

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Hepatic Clearance | ||

| CYP2D6 Substrate | Yes/No | Predicts involvement in major metabolic pathway |

| CYP3A4 Substrate | Yes/No | Predicts involvement in major metabolic pathway |

| Intrinsic Clearance (CLint) | Low to Moderate | Suggests a potentially reasonable metabolic half-life |

| Brain Penetration | ||

| Blood-Brain Barrier Permeation | Yes/No | Indicates potential for CNS activity or side effects |

Toxicity Prediction and Risk Profiling

Early identification of potential toxicity is crucial to prevent late-stage drug development failures. In silico toxicology utilizes computational models to predict various toxicity endpoints, minimizing the need for extensive animal testing in the initial phases. nih.govresearchgate.net These predictions are based on QSAR models and the identification of "structural alerts," which are chemical fragments known to be associated with toxicity. nih.gov

Commonly predicted endpoints include mutagenicity (using models that simulate the Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG channel inhibition). researchgate.net By profiling a compound like this compound against a battery of these predictive models, a comprehensive risk profile can be generated, guiding medicinal chemistry efforts to mitigate potential liabilities.

Table 3: Predicted Toxicological Profile for this compound

This table presents hypothetical data typical of in silico predictions for a compound with this structure.

| Toxicity Endpoint | Predicted Risk | Confidence Level |

|---|---|---|

| Mutagenicity (Ames) | Non-mutagenic | High |

| Carcinogenicity | Low Risk | Moderate |

| Hepatotoxicity | Low to Moderate Risk | Moderate |

| hERG Inhibition (Cardiotoxicity) | Low Risk | High |

Quantitative Structure-Property Relationship (QSPR) Modeling for Relevant Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govdoi.org Unlike QSAR, which focuses on biological activity, QSPR models predict fundamental properties like solubility, melting point, boiling point, and chromatographic retention times.

For a series of indazole derivatives including this compound, a QSPR model would be developed by first calculating a wide array of numerical descriptors for each molecule that encode constitutional, topological, geometric, and electronic information. doi.org Then, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation linking these descriptors to an experimentally determined property. researchgate.net

The resulting QSPR model can then be used to predict the properties of new, unsynthesized indazole analogs, accelerating the design and selection of compounds with optimal characteristics. This approach is particularly valuable for optimizing formulation-relevant properties and ensuring that a drug candidate possesses the necessary physical characteristics for successful development.

Future Research Directions and Therapeutic Potential of 5 Methoxy 1h Indazol 6 Amine Derivatives

Advancing Lead Candidates from Preclinical to Clinical Development

The journey for a promising 5-Methoxy-1H-indazol-6-amine derivative from a preclinical lead candidate to a clinical trial is a critical and complex process. This transition requires rigorous, data-driven decision-making and strategic planning to meet stringent regulatory standards. upm-inc.com

A primary challenge lies in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds. Preclinical studies must generate robust data on toxicology, absorption, distribution, metabolism, and excretion (ADME) to establish a safety profile. upm-inc.com For kinase inhibitors, a common class of indazole derivatives, achieving high target affinity and selectivity is crucial to minimize off-target effects. nih.gov However, translating potent in vitro activity into in vivo efficacy can be difficult, as factors like high plasma protein binding can reduce the effective concentration of the drug at its target. nih.gov

Successfully navigating this phase involves several key strategies:

Early and Integrated Planning: Aligning preclinical study objectives with future clinical trial goals from the outset is essential. This includes early engagement with manufacturing experts to ensure that the production of clinical trial materials is scalable and compliant with regulatory standards. upm-inc.com

Structure-Based Drug Design: Utilizing techniques like X-ray crystallography can elucidate the binding mode of inhibitors, guiding the optimization of potency and selectivity. nih.gov This approach helps in designing next-generation inhibitors that can overcome challenges like acquired drug resistance due to mutations in the target kinase domain. news-medical.net

Biomarker Identification: Identifying predictive biomarkers is crucial for the success of targeted therapies. Deep-sequencing and other profiling studies can help define genetic profiles in various cancer types, linking them to treatment success and guiding patient selection for clinical trials. acs.org

The ultimate goal is the submission of a successful Investigational New Drug (IND) application or a Clinical Trial Application (CTA), which requires a comprehensive data package demonstrating the investigational product's safety for human testing. upm-inc.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

While indazole derivatives are well-established as potent anticancer agents, particularly as kinase inhibitors, their therapeutic potential extends far beyond oncology. nih.govnih.gov Researchers are actively exploring their application in a variety of other diseases.

Neuroinflammation and CNS Disorders: Neuroinflammation is a key factor in many neurodegenerative diseases. tandfonline.com The ability of some indazole derivatives to modulate kinase signaling pathways and other cellular processes makes them attractive candidates for treating these conditions. frontiersin.orgwiley.com Research is underway to evaluate their potential in diseases like Alzheimer's, Parkinson's, and multiple sclerosis. nih.govtandfonline.com Furthermore, novel indazole derivatives are being specifically designed as serotonergic psychedelic agents for potential use in treating psychosis and other CNS disorders. nih.gov

Inflammatory and Autoimmune Diseases: The role of kinases in immune cell signaling presents an opportunity for indazole-based inhibitors. For instance, inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key component in the T-cell receptor signaling cascade, could represent a new therapeutic class for asthma. nih.govresearchgate.net The development of highly potent and selective ITK inhibitors from the indazole class is a promising area of research. nih.gov

Infectious Diseases: The indazole scaffold is also being investigated for its utility in combating infectious diseases. Studies have demonstrated the potential of certain derivatives as antiviral (including against influenza A and SARS-CoV-2), anti-tuberculosis, and antileishmanial agents. tandfonline.comeurekaselect.com This suggests that the chemical diversity of indazole derivatives could be leveraged to develop new chemotherapeutics to address the challenge of drug resistance in this field. eurekaselect.com

| Therapeutic Area | Specific Target/Application | Rationale |

|---|---|---|

| CNS Disorders | Neuroinflammation, Psychosis | Modulation of kinase signaling and serotonin (B10506) receptors. tandfonline.comnih.gov |

| Inflammatory Diseases | Asthma (ITK Inhibition) | Inhibition of T-cell signaling cascade. nih.gov |

| Infectious Diseases | Antiviral, Anti-tuberculosis, Antileishmanial | Novel mechanisms to combat microbial resistance. tandfonline.comeurekaselect.com |

| Oncology (Novel Targets) | SOS1 Agonists (KRAS signaling) | Modulating the KRAS signaling pathway for anti-tumor effects. nih.gov |

Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Off-Target Effects

A significant challenge with potent therapeutic agents, including many this compound derivatives that function as kinase inhibitors, is minimizing off-target effects and systemic toxicity. benthamdirect.com While these drugs are designed to target specific intracellular pathways, their distribution throughout the body is often not specific, leading to dose-limiting side effects. benthamdirect.comualberta.ca Targeted drug delivery systems offer a promising solution to concentrate medication at the site of interest, thereby enhancing efficacy and reducing harm to healthy tissues. ualberta.canih.gov

Nanomedicine provides a powerful platform for the targeted delivery of kinase inhibitors. benthamdirect.com Various nanoformulations are being explored, including:

Lipid-Based Nanosystems: Liposomes and solid lipid nanoparticles can encapsulate kinase inhibitors, improving their solubility and altering their pharmacokinetic profiles to increase circulation time. ualberta.canih.gov

Polymeric Nanoparticles: These systems can be engineered to release the drug in response to specific stimuli in the tumor microenvironment. ualberta.ca

Magnetic Nanoparticles: This approach allows for the magnetic guiding of the drug to the target tissue. ualberta.ca

These delivery systems can achieve tumor specificity through two main strategies:

Passive Targeting: Nanoparticles naturally accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage characteristic of tumors. benthamdirect.com

Active Targeting: Nanoparticles can be decorated with ligands (such as antibodies or peptides) that bind to specific receptors overexpressed on the surface of cancer cells, leading to more precise delivery. ualberta.ca